molecular formula C6H8O4 B14236834 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one CAS No. 393171-10-3

3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14236834
CAS No.: 393171-10-3
M. Wt: 144.12 g/mol
InChI Key: AVCMRVILBOXJFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then acidified with acetic acid and further heated. The product is extracted using ethyl acetate (EtOAc) and purified through column chromatography (silica gel) and high vacuum distillation. Finally, the compound is recrystallized from hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The antioxidant activity of 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is primarily due to its ability to scavenge free radicals. The compound’s enolone structure plays a key role in its reducing abilities. The hydroxyl groups in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,3-dihydromaltol
  • 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific enolone structure, which imparts strong antioxidant properties. Compared to similar compounds, it has better water solubility and a more pronounced sweet taste, making it particularly valuable in the food industry .

Properties

CAS No.

393171-10-3

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4,5-dihydroxy-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C6H8O4/c1-3-2-4(7)5(8)6(9)10-3/h3,7-8H,2H2,1H3

InChI Key

AVCMRVILBOXJFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C(=O)O1)O)O

Origin of Product

United States

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